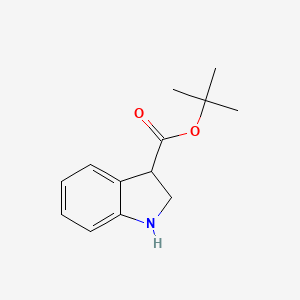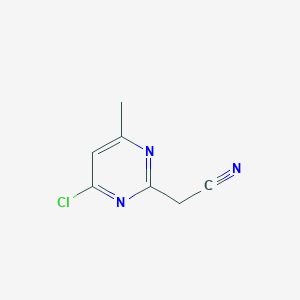
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and an acetonitrile group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent like dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives such as pyrimidine oxides.
Reduction: Reduced derivatives such as pyrimidine amines.
科学的研究の応用
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.
作用機序
The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The acetonitrile group can also participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group instead of an acetonitrile group.
2-Chloro-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one methyl and one acetonitrile group.
2,4-Dichloro-6-methylpyrimidine: Similar structure but with two chloro groups instead of one chloro and one acetonitrile group.
Uniqueness
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and exploration of new chemical space, making it a valuable compound in research and development.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3 |
InChIキー |
AFRGNRCEQXLCGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


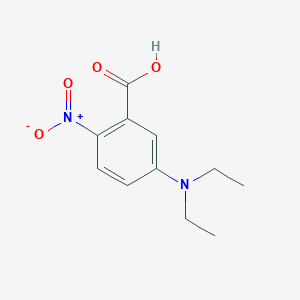
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)

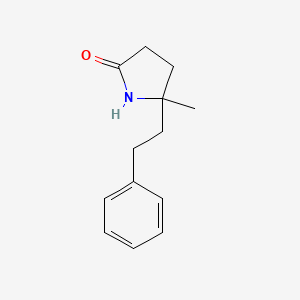
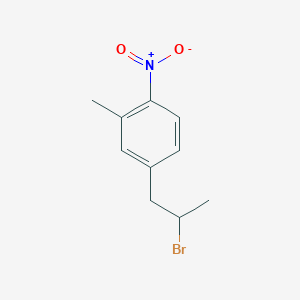
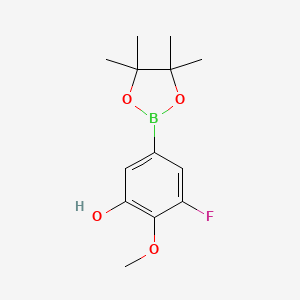
![{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
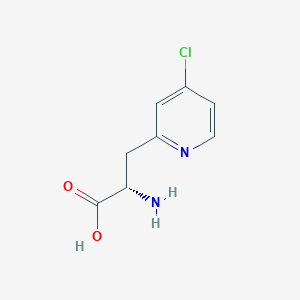
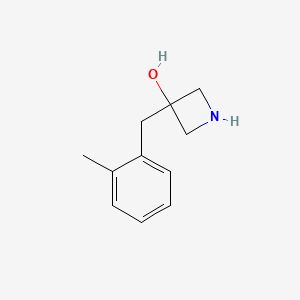
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)

